Laropiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). [ [] ] It is classified as a prostanoid receptor antagonist. In scientific research, laropiprant is primarily used to investigate the role of the PGD2/DP1 pathway in various physiological and pathological processes.
Investigating the role of PGD2/DP1 in niacin-induced flushing: Laropiprant's ability to reduce niacin-induced flushing by antagonizing DP1 has been extensively studied. [ [] [] [] [] [] [] [] [] ] These studies have provided valuable insights into the mechanisms underlying niacin-induced flushing and highlighted the potential of DP1 antagonists in mitigating this side effect.
Exploring the impact of PGD2/DP1 on platelet function: Research has explored the potential impact of laropiprant on platelet function due to PGD2's known inhibitory effects on platelet aggregation. [ [] [] [] ] Findings suggest that while laropiprant can block PGD2's inhibitory effect on platelets in vitro, it does not appear to enhance platelet reactivity in vivo, either alone or in combination with niacin.
Examining the effects of PGD2/DP1 in other disease models: Laropiprant has been used in preclinical studies to investigate the role of PGD2/DP1 in conditions like intracerebral hemorrhage [ [] [] ], chronic obstructive pulmonary disease [ [] [] ], and rosacea [ [] [] ]. These studies aim to elucidate the potential therapeutic benefits of targeting the PGD2/DP1 pathway in these diseases.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6